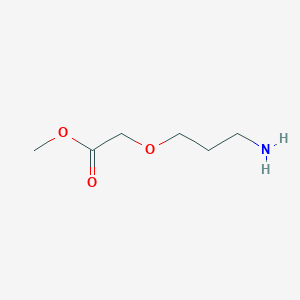
Methyl 2-(3-aminopropoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminopropoxy)acetate is an organic compound with the molecular formula C6H13NO3. It is characterized by the presence of an ester functional group and an amino group, making it a versatile compound in organic synthesis and various industrial applications. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(3-aminopropoxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 3-aminopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopropanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-aminopropoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminopropoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-aminopropoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can further interact with biological targets.
Comparación Con Compuestos Similares
- Methyl 2-(2-aminopropoxy)acetate
- Ethyl 2-(3-aminopropoxy)acetate
- Methyl 2-(3-aminobutoxy)acetate
Comparison: Methyl 2-(3-aminopropoxy)acetate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
methyl 2-(3-aminopropoxy)acetate |
InChI |
InChI=1S/C6H13NO3/c1-9-6(8)5-10-4-2-3-7/h2-5,7H2,1H3 |
Clave InChI |
GDGJEXKEWYMVIH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


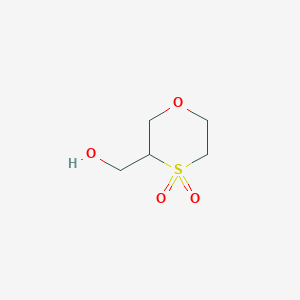
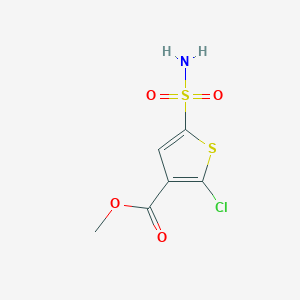
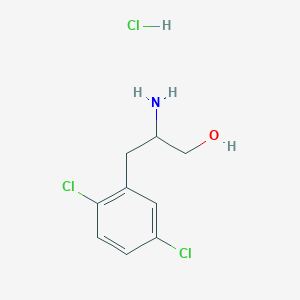
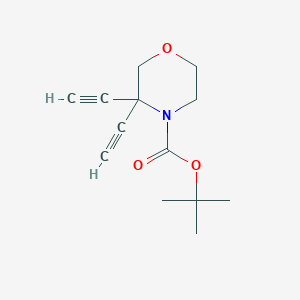
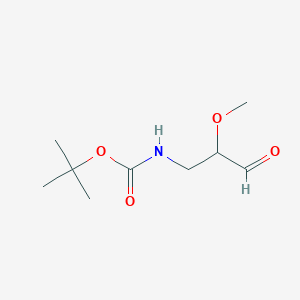
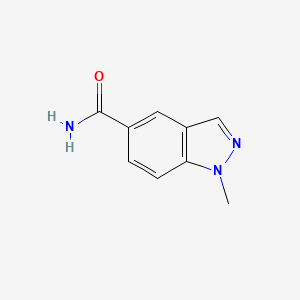
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13506370.png)
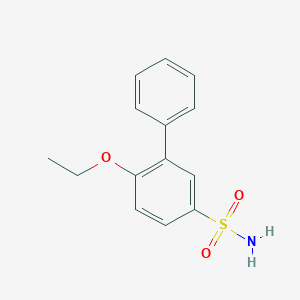
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
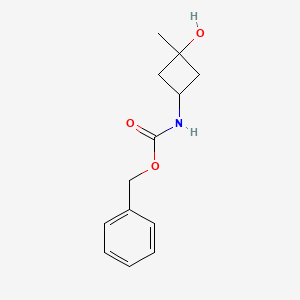

![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
